Suberylglycine-d4

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard Selection

Suberylglycine-d4 is the definitive stable isotope-labeled internal standard (SIL-IS) for suberylglycine quantification by LC-MS/MS. Its +4 Da mass shift and deuterium labeling at the 2,2,7,7 positions ensure perfect co-elution and identical ionization efficiency to the endogenous analyte, eliminating matrix effects that compromise unlabeled or structural analog IS approaches. Select this high-purity (≥99%) deuterated standard to achieve the accuracy, precision, and inter-batch reproducibility mandated by CLIA/CAP-regulated clinical laboratories, metabolomics core facilities, and pharmaceutical biomarker programs.

Molecular Formula C10H17NO5
Molecular Weight 235.27 g/mol
Cat. No. B15575852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberylglycine-d4
Molecular FormulaC10H17NO5
Molecular Weight235.27 g/mol
Structural Identifiers
InChIInChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i5D2,6D2
InChIKeyHXATVKDSYDWTCX-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suberylglycine-d4: A Deuterated Acylglycine Internal Standard for Quantitative LC-MS/MS Metabolomics


Suberylglycine-d4 (CAS 2469259-73-0) is a stable isotope-labeled analog of the endogenous metabolite suberylglycine, featuring four deuterium atoms at the 2,2,7,7 positions of the suberyl backbone . This deuterated acylglycine serves as an ideal internal standard (IS) for the accurate quantification of suberylglycine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is not a therapeutic agent but a critical analytical tool in metabolomics, clinical diagnostics, and pharmaceutical research, enabling precise and reliable biomarker measurements .

Why Suberylglycine-d4 Cannot Be Substituted by Unlabeled or Structural Analog Internal Standards


Attempting to substitute Suberylglycine-d4 with unlabeled suberylglycine or a non-isotopic structural analog as an internal standard (IS) in LC-MS/MS assays introduces significant, quantifiable analytical errors. Unlabeled IS compounds cannot be differentiated from endogenous analyte, rendering quantification impossible. While structural analogs can provide some correction, they do not perfectly co-elute with the analyte, leading to differential matrix effects (ion suppression/enhancement) that compromise accuracy and precision [1]. The deuterium labeling of Suberylglycine-d4 ensures near-identical physicochemical properties to the target analyte, resulting in co-elution and equivalent ionization efficiency, which is the gold standard for stable isotope dilution mass spectrometry (SID-MS) and is essential for generating robust, reproducible data suitable for clinical and research applications [2].

Quantitative Evidence for Selecting Suberylglycine-d4 as a Superior Internal Standard


Deuterated vs. 13C/15N Isotopologue: Higher Purity and Mass Shift for Unambiguous Quantitation

While 13C/15N-labeled suberylglycine was used in early GC-MS methods [1], Suberylglycine-d4 offers distinct advantages for modern LC-MS/MS workflows. Commercially available Suberylglycine-d4 (MuseChem, Fisher Scientific) is supplied with a minimum chemical purity of ≥95% and an isotopic enrichment of 97 atom % D . This high purity ensures minimal interference from unlabeled species, which could otherwise introduce systematic bias in quantitation. The substitution of four hydrogens with deuterium results in a +4 Da mass shift (from 231.25 g/mol to 235.27 g/mol) . This is a larger and more reliable mass difference than the +3 Da shift from the suberyl(2-13C, 15N)glycine used by Rinaldo et al. (1989) [1], which can be subject to interference from the natural 13C abundance of the analyte (~1.1% per carbon) when low-resolution MS is used. The +4 Da shift of Suberylglycine-d4 places the IS signal well outside the natural isotopic envelope of the analyte, ensuring unambiguous peak integration and more accurate quantitation [2].

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard Selection

Co-Elution and Matrix Effect Correction in UPLC-MS/MS Acylglycine Profiling

A key advantage of Suberylglycine-d4 is its ability to correct for variable matrix effects in complex biological samples like urine. While direct data for Suberylglycine-d4 is limited, a class-level inference can be made from a validated UPLC-MS/MS method for 18 acylglycines in human urine [1]. This method, which employed stable-isotope labeled internal standards (SIL-IS), including deuterated analogs, achieved excellent accuracy (% RE < 15%) and precision (% CV < 15%) across a wide calibration range (1.0–500 nM) [1]. The use of SIL-IS was critical for minimizing matrix effects, which were further controlled by using a surrogate matrix (un-derivatized urine) for calibration standards [1]. By co-eluting with the endogenous analyte, Suberylglycine-d4 will experience the same degree of ion suppression or enhancement, normalizing the analyte signal and enabling accurate quantification even in highly variable patient samples, a capability that non-isotopic internal standards cannot reliably provide [2].

Matrix Effect Ion Suppression UPLC-MS/MS Analytical Validation

Specificity in MCAD Deficiency Diagnosis: Suberylglycine-d4 Enables Accurate Quantification for Differential Diagnosis

Suberylglycine is a diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, with urinary levels elevated from 0.0 μmol/mmol creatinine in normal children to 151.08 μmol/mmol creatinine in affected children [1]. However, its diagnostic specificity is lower than that of hexanoylglycine, as suberylglycine can also be elevated in other conditions and may overlap with normal ranges, particularly in infants [2]. This context underscores the critical need for precise, absolute quantification. Suberylglycine-d4 enables the implementation of a stable isotope dilution LC-MS/MS method, which is the only approach that can reliably differentiate true pathological elevations from normal physiological variation or matrix-induced signal alterations [3]. In contrast, semi-quantitative or non-calibrated profiling methods may produce false-positive or false-negative results due to the variable specificity of this biomarker [2].

MCAD Deficiency Clinical Diagnostics Biomarker Quantitation Urinalysis

Procurement-Driven Application Scenarios for Suberylglycine-d4 in Biomedical and Pharmaceutical Research


Clinical Diagnostic Laboratory: High-Throughput MCAD Deficiency Screening

Clinical laboratories performing newborn screening or confirmatory testing for inborn errors of metabolism require high-throughput, validated LC-MS/MS assays. Procuring Suberylglycine-d4 is essential for developing a multiplexed method that accurately quantifies suberylglycine alongside other diagnostic acylglycines (e.g., hexanoylglycine) in urine or dried blood spots. Its use as an internal standard corrects for sample-to-sample matrix variability, ensuring the precision and accuracy required for clinical decision-making and adherence to regulatory standards (e.g., CLIA, CAP) [1]. The +4 Da mass shift allows for unambiguous quantitation, reducing the need for manual data review and re-analysis. [1]

Academic Metabolomics Core Facility: Quantitative Targeted Metabolomics

A metabolomics core facility supporting diverse research projects on fatty acid oxidation disorders, mitochondrial function, and metabolic syndrome can leverage Suberylglycine-d4 to establish a robust, targeted LC-MS/MS method. This enables the absolute quantification of suberylglycine in various biological matrices (urine, plasma, cell lysates, tissue extracts) across hundreds or thousands of research samples. The use of a high-purity, deuterated IS ensures data comparability across different batches, time points, and instruments, which is critical for longitudinal studies and multi-site collaborations. [2]

Pharmaceutical R&D: Metabolic Stability and Biomarker Analysis

In pharmaceutical research, particularly for drugs targeting metabolic pathways or those with potential mitochondrial toxicity, Suberylglycine-d4 is a key reagent for developing validated LC-MS/MS assays. It allows for the precise quantification of suberylglycine as a pharmacodynamic biomarker of fatty acid oxidation flux in preclinical toxicology studies and clinical trials. Accurate measurement of this metabolite can provide early evidence of drug-induced metabolic dysfunction, informing safety assessments and go/no-go decisions. The use of a deuterated IS ensures that the biomarker data is reliable and can be confidently reported to regulatory agencies. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suberylglycine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.